Panglimycin C is a member of the angucyclinone family, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. This compound was isolated from a strain of the bacterium Streptomyces, specifically from an Indonesian source, highlighting the rich biodiversity of microbial life in that region. The angucyclinones are characterized by their complex polycyclic structures, which contribute to their biological efficacy.
Panglimycin C was discovered in a study focusing on the bioactive compounds produced by Streptomyces sp. from Indonesia. The isolation and characterization were performed using advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provided insights into its molecular structure and potential applications in medicine .
Panglimycin C belongs to the class of natural products known as angucyclinones. These compounds are secondary metabolites produced by various species of Streptomyces, which are known for their ability to synthesize a wide range of bioactive molecules. The angucyclinone family is particularly noted for its contributions to antibiotic development and cancer treatment.
The synthesis of Panglimycin C can be approached through various methods, primarily focusing on microbial fermentation and synthetic organic chemistry. The natural production involves culturing Streptomyces sp. under specific conditions that promote the biosynthesis of this compound.
Technical Details:
The molecular structure of Panglimycin C features a complex arrangement typical of angucyclinones, comprising multiple fused rings with various functional groups that contribute to its biological activity.
Panglimycin C undergoes several chemical reactions that are crucial for its biological activity.
Technical Details:
The mechanism by which Panglimycin C exerts its effects involves interference with cellular processes in target organisms.
Research indicates that Panglimycin C may inhibit DNA synthesis or function through interaction with topoisomerases or other enzymes critical for nucleic acid metabolism. This action disrupts normal cellular functions, leading to antimicrobial effects.
Panglimycin C has significant potential in various scientific fields:
Streptomyces albidoflavus is a Gram-positive, sporulating actinobacterium within the phylum Actinomycetota. It forms branched mycelia and produces white to yellow aerial hyphae with smooth spores. This species is phylogenetically classified in the Streptomyces albidoflavus group, which encompasses strains historically reclassified from taxa like S. griseus subsp. solvifaciens and S. globisporus subsp. caucasicus based on multilocus sequence analysis and DNA-DNA hybridization [2] [5]. S. albidoflavus thrives in diverse niches, including soil and medicinal plants like Leontopodium nivale (Edelweiss), where it exists as an endophyte. Its genome is characterized by a linear chromosome (~6.8–7.2 Mb) with high G+C content (~73%), encoding extensive secondary metabolic potential [1] [7] [10]. Strain variants such as J1074 exhibit genome minimization, making them ideal heterologous hosts for biosynthetic gene cluster (BGC) expression [10].
Genome mining of S. albidoflavus strains reveals a high density of BGCs, averaging 20–35 per genome. AntiSMASH analysis identifies angucyclinone BGCs characterized by conserved type II polyketide synthase (PKS) genes (ketosynthase α/β, acyl carrier protein), cyclases, and oxidoreductases. These BGCs reside in genomic islands with atypical GC content and flanking transposase genes, suggesting horizontal acquisition [1] [7] [9]. The panglimycin C BGC (pgl) spans ~45 kb and includes rare genes encoding FAD-dependent monooxygenases and C-ring cleavage enzymes, distinguishing it from typical angucyclinone clusters. Conservation of pgl across geographically distinct S. albidoflavus isolates implies ecological adaptation, potentially for chemical defense in competitive plant-associated microbiomes [1] [8].
Table 1: Genomic Features of Panglimycin C-Producing Streptomyces Strains
Strain | Genome Size (Mb) | BGC Count | Angucyclinone BGC Size (kb) | Notable BGC Neighbors |
---|---|---|---|---|
S. albidoflavus J1074 | 6.84 | 22 | ~45 | Lantibiotic, siderophore |
S. albidoflavus DSM 40841 | ~7.1 | 28 | ~42 | Terpene, nonribosomal peptide |
S. cyanogenus S136 | 8.2 | 31 | - | Landomycin (angucycline glycoside) |
Panglimycin C originates from a decaketide chain synthesized by a minimal type II PKS system. The core enzymatic complex includes:
Post-PKS tailoring dramatically reshapes the panglimycin core:
Table 2: Key Enzymes in Panglimycin C Biosynthesis
Enzyme | Gene | Function | Structural Impact |
---|---|---|---|
Ketosynthase α | pglA | Polyketide chain elongation | Forms C20 decaketide backbone |
FAD-Monooxygenase | pglO2 | C5/C6 epoxidation | Creates strained oxirane ring |
Baeyer-Villigerase | pglBV | C6a–C7 cleavage & C-ring expansion | Converts 6-6-6 ring system to 7-6-5 |
NADPH-Reductase | pglR | C7 carbonyl reduction | Establishes C7-OH moiety |
Panglimycin C belongs to the rare C-ring-expanded angucyclinones, characterized by a 7-membered C-ring formed via oxidative cleavage between C6a–C7 (previously C12–C12a in emycins). PglBV inserts an oxygen atom at C6a, converting it to a lactone, followed by ring rearrangement that shifts C7 to form a dioxepane system (7 atoms: O–C7–C8–C8a–C4a–C12b–O). This expands ring C from 6 to 7 atoms, altering molecular rigidity and electronic properties. The resultant 6/7/5/6 tetracyclic system (rings D/C/B/A) enhances three-dimensional complexity compared to classical 6/6/6/6 angucyclinones like tetrangomycin [8].
Panglimycin C exemplifies divergent evolution within angucyclinone BGCs:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: